1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)-
Description
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- (CAS: 143471-08-3) is a fluorinated diol with the molecular formula C₄H₄F₆O₂ and a molecular weight of 198.064 g/mol. Its structure features two trifluoromethyl (-CF₃) groups at the C2 and C3 positions, making it highly electronegative and hydrophobic. This compound is primarily utilized in specialty chemical synthesis, including fluoropolymer precursors and pharmaceutical intermediates. Synthesis methods include catalytic fluorination and cycloaddition reactions, as documented in patents by Shin-Etsu Chemical Co. (yield: ~98%) and Petrov et al. (yield: ~53%) .
Properties
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O2/c5-3(6,7)2(12,1-11)4(8,9)10/h11-12H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCPNMMVLIOWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473111 | |
| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143471-08-3 | |
| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- can be synthesized through a multi-step process:
Fluorination of Propylene Oxide: The initial step involves the fluorination of propylene oxide to produce 3,3,3-trifluoropropylene oxide.
Hydrolysis: The trifluoropropylene oxide is then hydrolyzed to yield 3,3,3-trifluoro-1,2-propanediol.
Further Fluorination:
Industrial Production Methods
Industrial production methods for this compound typically involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Produces trifluoromethyl-substituted aldehydes or acids.
Reduction: Yields alcohols with reduced fluorine content.
Substitution: Results in the formation of halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Biochemical Studies
- The compound undergoes enzymatic reactions catalyzed by coenzyme B12-dependent diol dehydratase. This reaction leads to the formation of intermediates such as 3,3,3-trifluoropropionaldehyde and acetaldehyde. These intermediates are crucial for understanding metabolic pathways involving fluorinated compounds.
-
Medicinal Chemistry
- Due to its unique chemical properties, 1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- is being explored for its potential therapeutic applications. Its ability to form stable radicals during enzymatic conversion suggests possible uses in drug development and design.
-
Materials Science
- The compound's high degree of fluorination makes it a candidate for developing advanced materials with enhanced chemical resistance and thermal stability. Research is ongoing into its use in coatings and polymers that require superior performance in harsh environments.
- Fluorinated Solvents
Case Studies
-
Enzymatic Activity Study
- A study conducted by Herrmann et al. demonstrated the enzymatic conversion of 1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- into various aldehydes under specific conditions. This research provided insights into the compound's reactivity and potential applications in synthetic organic chemistry .
- Material Development
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It undergoes enzymatic reactions catalyzed by coenzyme B12-dependent diol dehydratase, leading to the formation of intermediates such as 3,3,3-trifluoropropionaldehyde and acetaldehyde.
Radical Formation: The compound forms intermediate radicals during its enzymatic conversion, which play a crucial role in its biochemical activity.
Comparison with Similar Compounds
Fluorinated Diol Derivatives
Key Observations :
Fluorinated Esters and Alkenes
Key Observations :
- Fluorinated esters (e.g., 3k in ) demonstrate high synthetic yields (89%) due to stabilizing effects of trifluoromethyl groups .
- HXFP () and 2,2-bis(trifluoromethyl)oxirane () share structural motifs with the target diol but differ in functional groups, leading to divergent reactivities (e.g., epoxide ring-opening vs. diol esterification).
Research Findings and Functional Insights
Metabolic and Environmental Behavior
- Microbial Fermentation: Non-fluorinated 1,2-propanediol is metabolized by Lactobacillus diolivorans to propionic acid and 1-propanol under anaerobic conditions . In contrast, the fluorinated analog’s strong C–F bonds likely render it resistant to biodegradation, contributing to environmental persistence.
Biological Activity
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- (CAS Number: 143471-08-3) is a fluorinated organic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological interactions and therapeutic potential. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
The molecular formula of 1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- is CHFO, with a molecular weight of approximately 198.064 g/mol. The presence of multiple fluorine atoms significantly alters its physicochemical properties compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 198.064 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The trifluoromethyl group enhances the binding affinity of compounds to various biological targets by increasing lipophilicity and altering electronic properties. Studies have shown that compounds with trifluoromethyl substitutions can exhibit improved potency in inhibiting specific enzymes and receptors. For instance:
- Inhibition of Enzymes : The presence of trifluoromethyl groups has been associated with increased inhibition of enzymes such as reverse transcriptase and serotonin transporters .
- Protein Binding : Trifluoromethylated compounds can form multipolar interactions with target proteins, enhancing their efficacy compared to non-fluorinated counterparts .
Case Studies
- Antidepressant Activity : Research indicates that fluorinated compounds similar to 1,2-Propanediol exhibit significant antidepressant properties by inhibiting serotonin uptake. The trifluoromethyl group has been shown to increase the potency of such compounds by several folds compared to their non-fluorinated analogs .
- Anticancer Properties : Compounds containing trifluoromethyl groups have been investigated for their anticancer effects. For example, studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Research Findings
Recent studies have highlighted the potential therapeutic applications of trifluoromethylated compounds in various fields:
- FDA Approved Drugs : Several drugs containing trifluoromethyl groups have received FDA approval due to their enhanced bioactivity and therapeutic profiles. This includes notable examples such as fluoxetine (Prozac) and bicalutamide (Casodex), which utilize the trifluoromethyl group to improve efficacy against depression and cancer respectively .
- Microbial Production : Investigations into microbial pathways for producing 1,2-propanediol have shown the potential for utilizing genetically modified organisms to enhance yield while minimizing environmental impact .
Q & A
Basic: What are the established synthetic routes for 1,2-propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)-, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves fluorination of propanediol precursors using trifluoromethylating agents (e.g., trifluoromethyl iodide or sulfur tetrafluoride derivatives). A common approach includes:
Stepwise halogenation : Introduce trifluoromethyl groups via nucleophilic substitution or radical-mediated reactions under anhydrous conditions.
Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups during fluorination .
Intermediate characterization : Employ NMR to track fluorination efficiency and GC-MS to confirm purity (>95% by GC, as seen in similar fluorinated compounds) .
Basic: Which spectroscopic and computational methods are critical for structural elucidation of this compound?
Methodological Answer:
Key techniques include:
- and NMR : Resolve stereochemistry and confirm trifluoromethyl group positions (e.g., coupling patterns in NMR) .
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for polymorphic forms .
- DFT calculations : Predict vibrational frequencies (IR) and compare with experimental data to validate conformers .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHFO) with ppm-level accuracy .
Advanced: How does this compound interact with biological targets, such as viral proteins?
Methodological Answer:
Studies on analogous fluorinated diols (e.g., 1,2-propanediol, 3,3,3-trifluoro-2-phenyl-) reveal:
Binding site analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets in proteins like SARS-CoV-2 spike glycoprotein .
Ligand efficiency metrics : Calculate binding free energy (ΔG) via MM-GBSA to assess affinity. For example, the compound may form hydrogen bonds with residues like Asp614 or Tyr453 .
In vitro validation : Perform surface plasmon resonance (SPR) to measure dissociation constants (K) .
Advanced: What computational strategies optimize reaction pathways for derivatives of this compound?
Methodological Answer:
Transition state modeling : Use Gaussian or ORCA to map energy profiles for fluorination steps, identifying rate-limiting barriers .
Solvent effects : Simulate polarizable continuum models (PCM) to select solvents (e.g., DMF or THF) that stabilize intermediates .
Machine learning : Train models on fluorination reaction databases to predict yields for novel derivatives .
Advanced: How should researchers resolve contradictions in reported reactivity or spectroscopic data?
Methodological Answer:
Cross-validation : Compare NMR chemical shifts across multiple solvents (e.g., CDCl vs. DMSO-d) to identify solvent-induced shifts .
Reproducibility protocols : Standardize reaction conditions (e.g., temperature, catalyst loading) as seen in hydroformylation studies of similar fluorinated alkenes .
Meta-analysis : Aggregate data from crystallography (CSD) and spectroscopy (NIST WebBook) to reconcile discrepancies .
Advanced: What are the stability challenges of this compound under varying experimental conditions?
Methodological Answer:
Thermal stability : Perform TGA/DSC to determine decomposition thresholds (e.g., >150°C for similar fluorinated diols) .
Hydrolytic sensitivity : Monitor by NMR in DO to assess hydroxyl group reactivity; use inert atmospheres to prevent degradation .
Light exposure : Conduct UV-Vis stability tests; fluorinated compounds often require amber glassware to avoid photolytic cleavage .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives for specific applications?
Methodological Answer:
Substituent tuning : Replace trifluoromethyl groups with perfluoroalkyl chains (e.g., -CFCF) to enhance lipophilicity, as demonstrated in fluorinated benzimidazoles .
Bioisosterism : Substitute hydroxyl groups with boronic acids to improve binding to serine proteases .
Pharmacokinetic profiling : Use in vitro microsomal assays to correlate structural modifications with metabolic stability .
Advanced: What analytical workflows validate purity and identity in complex mixtures?
Methodological Answer:
HPLC-MS/MS : Use C18 columns with trifluoroacetic acid (TFA) mobile phases to separate diastereomers .
Isotopic labeling : Synthesize -labeled analogs to track metabolic pathways via LC-NMR .
Impurity profiling : Apply GC×GC-TOFMS for non-targeted analysis of byproducts (e.g., dehydrofluorinated species) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
